Oleyl Oleate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(Z)-octadec-9-enyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-35H2,1-2H3/b19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARWIPMJPCRCTP-CLFAGFIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893537 | |
| Record name | (9Z)-9-Octadecen-1-yl (9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3687-45-4 | |
| Record name | Oleyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleyl oleate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, (9Z)-9-octadecen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (9Z)-9-Octadecen-1-yl (9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-octadec-9-enyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Oleyl oleate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3L452Y85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Process Engineering of Oleyl Oleate
Chemical Synthesis Approaches for Oleyl Oleate (B1233923)
Esterification is a fundamental chemical reaction for synthesizing esters, and in the case of oleyl oleate, it involves the reaction of a fatty acid (oleic acid) with a fatty alcohol (oleyl alcohol). ikm.org.my
Acid-Catalyzed Esterification of Oleic Acid and Oleyl Alcohol
Acid catalysis is a common approach for the esterification of oleic acid with oleyl alcohol. ekb.egrasayanjournal.co.in Various acidic catalysts, both homogeneous and heterogeneous, have been employed for this synthesis. For instance, sodium hydrogen sulfate (B86663) (NaHSO4) has been investigated as an acidic heterogeneous catalyst for this reaction. ekb.egrasayanjournal.co.inuob.edu.ly Studies have shown that NaHSO4 exhibits high activity, leading to high percentage yields of this compound. rasayanjournal.co.in The use of heterogeneous catalysts like NaHSO4 offers advantages such as easy separation from the product and the potential for reuse. rasayanjournal.co.in Other acidic heterogeneous catalysts, including SnCl2·2H2O and NaH2PO4, have also been explored, with NaHSO4 demonstrating superior activity. rasayanjournal.co.in
Ionic Liquid Catalysis for this compound Production
Ionic liquids (ILs) have emerged as alternative catalysts for the synthesis of this compound. Brønsted acidic ionic liquids have been investigated for their ability to catalyze the esterification of oleic acid and oleyl alcohol. researchgate.netugm.ac.id Research has focused on optimizing the use of these catalysts to achieve high yields of the wax ester. researchgate.net For example, the ionic liquid [NMP][CH3SO3] has been identified as an effective catalyst for this esterification, with studies determining optimal reaction conditions to maximize the this compound yield. researchgate.net
Process Optimization and Reaction Kinetics in this compound Synthesis
Optimizing the synthesis of this compound involves studying the influence of various reaction parameters to achieve high yields and efficient production. Understanding the reaction kinetics is crucial for designing and scaling up the process. njit.edu
Statistical Optimization Methods in Synthesis (e.g., Response Surface Methodology)
Statistical methods, such as Response Surface Methodology (RSM), are powerful tools for optimizing chemical synthesis processes, including the production of this compound. ikm.org.myplos.orgtandfonline.comcapes.gov.brresearchgate.net RSM allows for the evaluation of the interactive effects of multiple variables on the reaction outcome, minimizing the number of experiments required. ikm.org.myplos.orgresearchgate.net This methodology has been successfully applied to optimize parameters like reaction temperature, reaction time, substrate molar ratios, and catalyst concentration in this compound synthesis. ikm.org.mytandfonline.com Studies utilizing RSM have identified optimal conditions leading to high this compound conversions. ikm.org.mytandfonline.comresearchgate.net
Influence of Reaction Parameters on Yield and Selectivity
Several reaction parameters significantly impact the yield and selectivity of this compound synthesis through esterification. These include:
Molar Ratio of Reactants: The ratio of oleic acid to oleyl alcohol can influence the reaction equilibrium and the final yield. Studies have investigated different molar ratios to determine the optimal proportion for maximum ester formation. ikm.org.myuob.edu.lyresearchgate.nettandfonline.com For instance, a 1:1 molar ratio of oleic acid to oleyl alcohol has been found to be optimal in some acid-catalyzed systems. rasayanjournal.co.inuob.edu.lyresearchgate.net
Catalyst Concentration: The amount of catalyst used directly affects the reaction rate and yield. Research has focused on determining the optimal catalyst loading to achieve high conversion without excessive cost or potential side reactions. rasayanjournal.co.inuob.edu.lyresearchgate.nettandfonline.com
Reaction Temperature: Temperature plays a critical role in reaction kinetics and equilibrium. Higher temperatures generally increase reaction rates, but excessive temperatures can lead to degradation or unwanted side products. rasayanjournal.co.inuob.edu.lytandfonline.com Optimal temperature ranges have been determined for different catalytic systems. rasayanjournal.co.inuob.edu.lytandfonline.com
Reaction Time: The duration of the reaction influences the extent of conversion. Sufficient time is needed to reach equilibrium, but prolonged reaction times can sometimes lead to decreased yields due to side reactions or product degradation. rasayanjournal.co.inresearchgate.nettandfonline.com
Presence of Water: Water is a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the reactants, reducing the final ester yield. researchgate.netresearchgate.net Methods to remove water, such as using desiccants or operating under vacuum, can improve conversion. rasayanjournal.co.inresearchgate.netnih.gov
Research findings highlight the interplay of these parameters. For example, in an acid-catalyzed synthesis using NaHSO4, optimal conditions were found to be 8 hours reaction time, a 1:1 molar ratio of oleic acid to oleyl alcohol, 9.9 wt% catalyst, and a reaction temperature of 130 °C, resulting in a yield of 96.8%. rasayanjournal.co.in Another study using RSM for lipase-catalyzed synthesis identified optimal conditions including a 1:1 acid/alcohol molar ratio, 7% (w/w) enzyme quantity, 51°C reaction temperature, and 75 minutes reaction time, yielding a high this compound concentration. tandfonline.com
Here is a table summarizing some reported optimal conditions for this compound synthesis:
| Synthesis Method | Catalyst | Oleic Acid:Oleyl Alcohol Molar Ratio | Catalyst Amount | Temperature (°C) | Reaction Time | Yield (%) | Source |
| Acid-Catalyzed | NaHSO4 | 1:1 | 9.9 wt% | 130 | 8 h | 96.8 | rasayanjournal.co.in |
| Acid-Catalyzed | NaHSO4 | 1:1 | 10 wt% | 130 | 8 h | 90 | uob.edu.ly |
| Ionic Liquid Catalysis | [NMP][CH3SO3] | 1:1 | 9.9 wt% | 90 | 8 h | 86 | researchgate.net |
| Lipase-Catalyzed (RSM) | Novozym 435 | 1:1 | 7% (w/w) | 51 | 75 min | ~73.4* | tandfonline.com |
| Lipase-Catalyzed (RSM) | Immobilized CRL | 1:1 | Not specified | 40 | 12 h | 92.6 | researchgate.net |
| Lipase-Catalyzed (Solvent-Free) | Liquid Lipase (B570770) | 1:1 | 1% (w/w) | 30 | 24 h | 99 | nih.gov |
*Note: Yield is reported as concentration (734 g/L) in the source, which corresponds to a high yield under the specified conditions.
Reaction Mechanism and Equilibrium Considerations in Esterification
The esterification of carboxylic acids with alcohols is a reversible reaction that proceeds via an addition-elimination mechanism, typically catalyzed by acid. ikm.org.mynjit.edu The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, making the carbonyl carbon more susceptible to nucleophilic attack. ekb.egikm.org.my The alcohol then attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. ekb.egikm.org.my This intermediate subsequently eliminates a molecule of water, followed by deprotonation to regenerate the acid catalyst and yield the ester product. ekb.egikm.org.my
The reaction is an equilibrium process, meaning that the forward reaction (esterification) and the reverse reaction (hydrolysis) occur simultaneously. njit.eduresearchgate.net The equilibrium position is governed by the relative concentrations of reactants and products. The presence of water, a product of the esterification, can shift the equilibrium towards the reactants, reducing the maximum achievable yield of the ester. researchgate.netresearchgate.net Therefore, strategies to remove water from the reaction mixture are often employed to drive the equilibrium towards product formation and achieve higher conversions. rasayanjournal.co.inresearchgate.netnih.gov The equilibrium constant for the reaction dictates the theoretical maximum conversion achievable under given conditions. njit.edu
Enzymatic Synthesis of this compound
Enzymatic synthesis of this compound is a biocatalytic process that utilizes lipases to facilitate the formation of the ester bond between oleic acid and oleyl alcohol. tandfonline.comresearchgate.netejbiotechnology.info This method is favored for its ability to produce high yields of the desired product. researchgate.netejbiotechnology.info
Enzyme Selection and Immobilization Strategies (e.g., Lipase from Candida antarctica)
Lipases are the most commonly used enzymes for esterification reactions due to their ability to recognize a wide variety of substrates and catalyze numerous reactions. ueg.br Lipase B from Candida antarctica, often commercially available as Novozym 435, is a frequently selected biocatalyst for the synthesis of this compound. tandfonline.comresearchgate.netredalyc.org Novozym 435 is Candida antarctica lipase B immobilized onto a macroporous acrylic resin. rsc.orgredalyc.org
Immobilization of lipases is a key strategy to enhance their stability and reusability, making enzymatic synthesis more economically feasible for industrial applications. thescipub.com Immobilized enzymes offer improved storage and operational stability, as well as thermal and conformational stability. thescipub.com Various carriers can be used for immobilization, including granular particles like celite or ion exchange resins, although these can contribute to higher costs and may be prone to breakdown during agitation in two-phase systems. thescipub.com Studies have also explored the immobilization of lipases from Candida rugosa onto materials like natural feldspar (B12085585) and palm-based polyurethane foam through physical adsorption methods, demonstrating improved stability and reusability compared to free lipase. thescipub.comaip.org
Supercritical Fluid Systems in Enzymatic Synthesis
Supercritical fluid systems, particularly those utilizing supercritical carbon dioxide (scCO2), are being explored as green solvents for enzyme catalysis of lipophilic compounds like this compound. annualreviews.orgacs.orgosti.gov These systems can help overcome issues related to the limited solubility of lipids in conventional solvents and the poor miscibility of substrates. annualreviews.org Research has been conducted on the enzymatic synthesis of this compound in pressurized and supercritical solvents. annualreviews.org
Optimization of Biocatalytic Reaction Conditions for Enhanced this compound Production
Optimizing reaction parameters is crucial for achieving high yields in the enzymatic synthesis of this compound. researchgate.netejbiotechnology.info Response surface methodology (RSM) is an efficient statistical technique used for the optimization of biocatalytic reactions. tandfonline.comresearchgate.net
Studies have investigated the effects of various parameters on the enzymatic synthesis of this compound, including:
Reaction time tandfonline.comresearchgate.netejbiotechnology.info
Temperature tandfonline.comresearchgate.netejbiotechnology.info
Molar ratio of substrates (oleic acid to oleyl alcohol) tandfonline.comresearchgate.netejbiotechnology.info
Amount of enzyme tandfonline.comresearchgate.netejbiotechnology.info
Type of organic solvent researchgate.netejbiotechnology.info
Agitation speed researchgate.netikm.org.my
Optimum conditions identified in various studies for the enzymatic synthesis of this compound using immobilized Candida antarctica lipase (Novozym 435) include:
Reaction time: 5 minutes to 75 minutes or 3 hours 30 minutes. tandfonline.comresearchgate.netejbiotechnology.infoikm.org.my
Temperature: 40-50°C or 51°C or 53.9°C. tandfonline.comresearchgate.netejbiotechnology.infoikm.org.my
Molar ratio of oleyl alcohol to oleic acid: 2:1 or 1:1 or 2:24. tandfonline.comresearchgate.netejbiotechnology.infoikm.org.my
Amount of enzyme: 0.2-0.4 g or 7% (w/w of substrates) or 104 g (in larger scale). tandfonline.comresearchgate.netresearchgate.netejbiotechnology.info
Organic solvents with log P ≥ 3.5. researchgate.netejbiotechnology.info
Agitation speed: 150 rpm or 172.9 rpm or 388.0 rpm. researchgate.netresearchgate.netikm.org.my
Under optimized conditions, high yields of this compound, exceeding 95% or 96%, have been reported. researchgate.netejbiotechnology.infoikm.org.my
The relative significance of parameters can vary. In one study using Novozym 435 in a solvent-free system, enzyme quantity and the acid/alcohol molar ratio had more significant effects on this compound production compared to temperature and time. tandfonline.com
Data on Optimized Reaction Conditions:
| Parameter | Optimal Range/Value (Study 1) researchgate.netejbiotechnology.info | Optimal Range/Value (Study 2) tandfonline.com | Optimal Range/Value (Study 3) ikm.org.my | Optimal Value (Study 4) researchgate.net |
| Reaction Time | 5 min | 75 min | 3 hours 30 minutes | 1 hour (fixed) |
| Temperature | 40-50°C | 51°C | 53.9°C | 49.7°C |
| Molar Ratio (Oleyl Alcohol:Oleic Acid) | 2:1 | 1:1 | 2:24 | - |
| Amount of Enzyme | 0.2-0.4 g | 7% (w/w) | - | 104 g |
| Solvent | log P ≥ 3.5 | Solvent-free | n-hexane | - |
| Agitation Speed | 150 rpm | - | 172.9 rpm | 388.0 rpm |
| Maximum Yield | >95% | ~734 g/L (~96% predicted) | 96.00% | 96.7% |
Note: Different studies may use varying experimental setups and definitions for optimal conditions.
Operational Stability and Reusability of Enzymatic Systems
Studies have demonstrated that immobilized Candida antarctica lipase can maintain high catalytic activity over several reaction cycles. For instance, operational stability has been maintained with over 90% yield for up to 9 cycles when using immobilized Candida antarctica lipase. researchgate.netejbiotechnology.infocapes.gov.br Another study using immobilized Candida rugosa lipase on feldspar showed that the enzyme retained approximately 50% of its activity after ten repeated cycles. aip.org Immobilized lipases on palm-based polyurethane foam also showed reusability for at least four cycles with over 70% activity retained. thescipub.com
The reusability of the enzyme is a critical factor in the economic viability of enzymatic synthesis for large-scale production. thescipub.com Immobilization helps protect the enzyme from denaturation and leaching, contributing to its extended operational life. thescipub.comaip.org
Biochemical and Biological Aspects of Oleyl Oleate
Biochemical Transformations and Metabolic Pathways Involving Oleyl Oleate (B1233923)
The primary biochemical transformations involving oleyl oleate are its synthesis (esterification) and breakdown (hydrolysis).
Esterification: this compound is synthesized through the esterification of oleic acid and oleyl alcohol. ikm.org.myekb.eg This reaction can be catalyzed by lipase (B570770) enzymes in a solvent-free system. researchgate.net Various lipases, such as those from Candida sp., have been shown to be effective in this synthesis. nih.gov The reaction is reversible, and the removal of water, a byproduct, can shift the equilibrium towards the formation of this compound, achieving high yields. nih.govrasayanjournal.co.in
Hydrolysis: The breakdown of this compound into its constituent parts, oleic acid and oleyl alcohol, is a hydrolysis reaction also catalyzed by lipases. nih.gov The kinetics of this enzymatic hydrolysis are influenced by factors such as the interfacial area between the organic (this compound) and aqueous phases, as well as inhibition by the reaction products (oleic acid and oleyl alcohol). nih.gov
Once hydrolyzed, the resulting oleic acid and oleyl alcohol enter their respective metabolic pathways. Oleic acid can be activated to its acyl-CoA form, oleoyl-CoA, and subsequently undergo β-oxidation to produce acetyl-CoA for energy production. It can also be incorporated into other lipid classes, such as triglycerides and phospholipids, or be a substrate for the synthesis of other fatty acids.
In some microorganisms, such as Acinetobacter and coryneform strains, oleic acid can be used as a precursor to synthesize a homologous series of liquid wax esters, with this compound being a predominant component. nih.gov In these bacteria, exogenous fatty acids are believed to enter an intracellular oxidation pool before being esterified. nih.gov
Biosynthesis and Metabolic Engineering of this compound in Biological Systems
The biosynthesis of this compound in biological systems involves a two-step pathway, and this pathway is a target for metabolic engineering to enhance the production of this valuable wax ester, particularly in plants.
Genetic engineering has been successfully employed to increase the accumulation of this compound in the seed oils of plants like Camelina sativa and tobacco. goettingen-research-online.deslu.se This is achieved by introducing genes that encode the key enzymes for wax ester synthesis. The primary strategy involves the co-expression of a fatty acyl-CoA reductase (FAR) and a wax synthase (WS). goettingen-research-online.denih.gov
The FAR enzyme catalyzes the reduction of a fatty acyl-CoA (in this case, oleoyl-CoA) to a fatty alcohol (oleyl alcohol). nih.govresearchgate.net The WS enzyme then esterifies the fatty alcohol with another fatty acyl-CoA molecule to form the wax ester, this compound. researchgate.net By expressing these enzymes in the seeds of oil crops, the metabolic flux can be redirected from the synthesis of triglycerides to the production of wax esters. nih.gov
Different combinations of FAR and WS enzymes from various sources, such as Acinetobacter baylyi (AbWSD1) and Marinobacter aquaeolei (MaFAR, MaWS2), have been tested to optimize the yield and composition of wax esters. goettingen-research-online.de The creation of fusion proteins combining FAR and WS activities has also been explored to improve the efficiency of wax ester synthesis. goettingen-research-online.de The success of these genetic engineering approaches is highly dependent on the abundant supply of the oleic acid substrate. goettingen-research-online.de For instance, crossing a transgenic line expressing FAR and WS with a high-oleate plant line has been shown to significantly boost the accumulation of this compound. goettingen-research-online.de
| Enzyme Source | Host Plant | Key Finding |
| Marinobacter aquaeolei (MaFAR) and Acinetobacter baylyi (AbWSD1) | Camelina sativa | Co-expression resulted in the accumulation of wax esters, with this compound being a significant component. |
| Marinobacter aquaeolei (MaFAR) and Saccharomyces cerevisiae (ScWS) fusion protein | Camelina sativa | Crossing with a high-oleate line led to wax ester accumulation of over 40 mg/g of seed, with 27-34 mol% being this compound. goettingen-research-online.de |
| Bacterial gene fusion (FAR:WS) | Tobacco (Nicotiana benthamiana) | Transgenic plants showed an eight-fold increase in total wax esters compared to wild-type. slu.se |
The key enzymes in the biosynthesis of this compound are fatty acyl reductase (FAR) and wax synthase (WS), also known as wax ester synthase/diacylglycerol acyltransferase (WSD).
Fatty Acyl Reductase (FAR): This enzyme is responsible for the NADPH-dependent reduction of fatty acyl-CoAs to primary fatty alcohols. nih.gov In the context of this compound synthesis, FAR converts oleoyl-CoA to oleyl alcohol. Plant FARs are involved in the biosynthesis of various lipid barriers, such as cuticular wax and suberin. nih.gov The FAR enzymes involved in wax ester biosynthesis are typically localized to the endoplasmic reticulum. nih.gov
Wax Synthase (WS/WSD): This enzyme catalyzes the final step of wax ester synthesis, the esterification of a fatty alcohol with a fatty acyl-CoA. oup.com The WSD1 enzyme in Arabidopsis thaliana has been shown to have high wax synthase activity and is localized to the endoplasmic reticulum. nih.gov While it can also exhibit diacylglycerol acyltransferase activity, its primary function in certain contexts is wax synthase. oup.com The substrate specificity of the WS enzyme can influence the final composition of the wax esters produced. oup.com
The regulation of the broader cuticular wax biosynthetic pathway, which shares precursors with this compound synthesis, is complex. It involves transcription factors such as MYB94 and MYB96, which can activate the expression of genes involved in wax synthesis in response to stimuli like drought. mdpi.com Conversely, transcription factors like DECREASE WAX BIOSYNTHESIS (DEWAX) can negatively regulate this pathway. mdpi.com Additionally, some members of the 3-KETOACYL-COA SYNTHASE (KCS) family, which are involved in the elongation of fatty acids, can act as negative regulators of wax biosynthesis, suggesting a mechanism for fine-tuning lipid metabolism. plantae.org
| Enzyme | Function | Subcellular Localization | Regulation |
| Fatty Acyl Reductase (FAR) | Reduces fatty acyl-CoA to fatty alcohol | Endoplasmic Reticulum nih.gov | Transcriptional regulation by various factors. mdpi.com |
| Wax Synthase (WS/WSD1) | Esterifies fatty alcohol with fatty acyl-CoA to form wax ester | Endoplasmic Reticulum nih.gov | Transcriptional regulation by various factors. mdpi.com |
The biosynthesis of wax esters, including this compound, is influenced by both environmental and physiological factors, primarily through the regulation of the expression of biosynthetic genes.
Environmental Factors:
Drought: Drought stress is a significant environmental factor that can upregulate the biosynthesis of cuticular waxes. mdpi.com Transcription factors like MYB94 and MYB96 are known to be involved in this response, activating genes such as WSD1. mdpi.comnih.gov This suggests that conditions of water deficit could potentially enhance the production of wax esters.
Light/Dark Cycles: The biosynthesis of cuticular wax components is also regulated by diurnal cycles. nih.gov The transcription factor DEWAX has been shown to negatively regulate wax biosynthesis in response to light/dark transitions. mdpi.com
Physiological Factors:
Developmental Stage: The composition and amount of cuticular waxes can vary depending on the plant's developmental stage and the specific tissue. mdpi.com For example, the expression of WSD1 in Arabidopsis is observed in flowers, the upper parts of stems, and leaves. nih.gov
Hormonal Signals: Plant hormones are also involved in regulating wax biosynthesis, although the specific signaling pathways are complex and still under investigation. nih.gov
While these factors are known to influence the broader pathway of wax biosynthesis, their direct and specific impact on the production of this compound in particular is an area of ongoing research. The manipulation of these regulatory networks, in combination with genetic engineering, holds promise for further enhancing the accumulation of this compound in biological systems.
Applications in Advanced Materials and Systems Research
Nanomaterial Synthesis and Advanced Manufacturing Utilizing Oleyl Oleate (B1233923)
The unique chemical properties of oleyl oleate and its precursors are leveraged in the precise fabrication of nanomaterials, where it can play a role in the reaction environment.
This compound is a key byproduct in a specific, lower-temperature method for synthesizing metal oxide nanocrystals. researchgate.netgoogle.com In this approach, a metal carboxylate precursor (metal oleate) is combined with a large excess of oleyl alcohol, which acts as a high-boiling-point solvent. google.comuoregon.edu At elevated temperatures (e.g., 230°C), the metal oleate catalyzes an esterification reaction between the excess oleic acid present and the oleyl alcohol solvent, forming this compound and a reactive metal hydroxy species. uoregon.educhemrxiv.org These hydroxy species then condense to form the desired metal oxide nanocrystals. uoregon.edu The continuous formation of this compound is therefore integral to the reaction medium in which the nanocrystals nucleate and grow. google.comuoregon.edu This method has been successfully used to produce crystalline, monodisperse nanoparticles of various metal oxides, including those containing manganese, iron, cobalt, zinc, and indium. researchgate.net
| Parameter | Description | Example Precursors | Typical Temperature | Reference |
|---|---|---|---|---|
| Role of Oleyl Alcohol | Acts as both a high-boiling-point solvent and a reagent for esterification. | N/A | 150°C - 290°C | google.comuoregon.edu |
| Role of Metal Oleate | Serves as the metal precursor and catalyst for the esterification reaction. | Indium oleate, Copper oleate | ~230°C | google.comchemrxiv.org |
| Formation of this compound | Formed as a byproduct of the esterification between oleic acid and oleyl alcohol, becoming part of the solvent environment. | N/A | ~230°C | uoregon.educhemrxiv.org |
| Resulting Nanomaterials | Monodisperse metal oxide nanocrystals. | In₂O₃, Cu₂O, Fe₂O₃, etc. | N/A | researchgate.netchemrxiv.org |
In the context of the nanocrystal synthesis method described above, stabilization of the resulting nanoparticles is primarily achieved by the coordination of precursor ligands, such as oleic acid, to the nanoparticle surface. google.com this compound, formed during the reaction, constitutes a significant part of the non-polar solvent system in which these stabilized nanoparticles are dispersed. uoregon.edu While not the primary surface-modifying agent itself, its generation is coupled with the reactions that lead to the formation of ligand-capped, stable colloidal nanoparticles. google.comuoregon.edu
Pharmaceutical and Biomedical Delivery Systems Incorporating this compound
This compound is explored as a lipid component in various formulations designed to improve the delivery of therapeutic agents.
The efficacy of this compound as a chemical penetration enhancer appears to be dependent on the specific drug and formulation. Research has yielded conflicting findings regarding its role. One study screening various potential enhancers for the trans-nail delivery of terbinafine (B446) hydrochloride found that this compound was not effective at improving the drug's penetration into nail clippings when compared to a control formulation. In contrast, other sources list this compound as an excipient used in commercial transdermal patches, such as the Alora® estradiol (B170435) patch, suggesting its function as a permeation enhancer in that specific system. sci-hub.se Furthermore, molecular dynamics simulations suggest that this compound, when formulated into swollen micelles within a nanoemulsion, can act as a chemical penetration enhancer for transdermal drug delivery. researchgate.nettandfonline.com
| Enhancer Used in Formulation | Total Terbinafine Extracted from Nail Clippings (µg/cm²) | Reference |
|---|---|---|
| Control | 0.09 ± 0.01 | |
| This compound | 0.10 ± 0.03 | |
| Sodium Lauryl Sulfate (B86663) | 0.40 ± 0.03 | |
| Octyldodecanol | 0.08 ± 0.01 | |
| Decyl Oleate | 0.08 ± 0.02 |
This compound serves as a key lipid component, specifically as the oil phase, in the development of advanced nanocarrier systems for drug delivery.
This compound is a primary component in the formulation of nanoemulsions, which are colloidal systems with droplet sizes typically ranging from 20 to 200 nm. nih.govnih.gov It functions as the oil or lipid phase that can encapsulate lipophilic drugs. tandfonline.comresearchgate.net The behavior of this compound in these systems has been studied through the construction of pseudoternary phase diagrams, which map the formation of isotropic and homogeneous regions when mixed with water and various nonionic surfactants like Tween 80 and Span 20. researchgate.net
Molecular dynamics simulations have been employed to investigate the structural properties of "swollen micelles" formed from this compound and surfactants. tandfonline.com These studies show that the shape and size of the micelles are influenced by the composition of the system and the type of surfactant used. tandfonline.comnih.gov Such systems are investigated for their potential to act as stable drug carriers. tandfonline.com For instance, nanoemulsions based on Palm Kernel Oil Esters (PKOEs), which contain this compound, have been formulated as a potential transdermal delivery system for fullerene. nih.gov Similarly, palm oil ester, containing 32% this compound, is noted for its use in lipid-based drug delivery formulations. nih.gov
| Component | Chemical Formula | Percentage (%) | Reference |
|---|---|---|---|
| Oleyl Laurate | C₃₀:₁ | 54.1 | nih.gov |
| Oleyl Myristate | C₃₂:₁ | 14.3 | nih.gov |
| Oleyl Palmitate | C₃₄:₁ | 8.5 | nih.gov |
| Oleyl Stearate | C₃₆:₁ | 2.7 | nih.gov |
| This compound | C₃₆:₂ | 6.4 | nih.gov |
| Oleyl Linoleate | C₃₆:₃ | 1.7 | nih.gov |
Integration into Nanocarrier Systems for Drug Delivery
Imaging Applications of this compound-Based Nanoparticles
This compound, and its constituent oleic acid, play a significant role in the formation of nanoparticles designed for advanced biomedical imaging. The hydrophobic nature of these molecules is leveraged to create stable nanoparticle formulations that can encapsulate and protect imaging agents. Oleic acid, for instance, is a commonly used capping agent and surfactant in the synthesis of various nanoparticles, where it controls size, prevents aggregation, and enhances stability in biological environments. mdpi.comfrontiersin.org
In the field of magnetic resonance imaging (MRI) and fluorescence microscopy, oleic acid has been used to coat iron oxide nanoparticles. tue.nl This lipid coating forms a stable layer around the inorganic core, which is crucial for in vivo applications. frontiersin.org These lipid-coated nanoparticles can be further functionalized, for example, by incorporating fluorescent lipids, creating bimodal agents that are visible in both MRI and fluorescence imaging modalities. tue.nl The oleic acid layer is integral to the nanoparticle's architecture, facilitating its function as a versatile platform for multimodal imaging.
Furthermore, derivatives like oleate alginate ester (OAE) have been used to create self-assembled nanoparticles for drug delivery and imaging. nih.govresearchgate.net These nanoparticles can be loaded with therapeutic agents that also possess fluorescent properties, such as curcumin. The OAE structure enhances the aqueous solubility and stability of curcumin, allowing for its use as an imaging agent to track cellular uptake. nih.govresearchgate.net Studies using curcumin-loaded OAE nanoparticles have demonstrated sustained and concentration-dependent uptake into cancer cells, showcasing the potential of these systems for simultaneous therapy and imaging (theranostics). nih.gov The design of such nanoparticles is a key area of research, aiming to create advanced contrast agents for non-invasive, long-term tracking of cells and therapeutic agents in vivo.
Stability and Controlled Release Mechanisms in Delivery Systems
This compound and related oleic acid derivatives are instrumental in designing stable drug delivery systems with controlled release capabilities. The incorporation of these lipid-based components into delivery vehicles like nanoparticles, films, or oleogels can significantly enhance the stability of encapsulated active compounds and modulate their release profiles.
One primary mechanism involves the formation of a protective hydrophobic core or matrix that shields the active substance from degradation. For example, nanoparticles formulated with oleate alginate ester (OAE) have been shown to greatly improve the stability and aqueous solubility of hydrophobic compounds like curcumin. nih.gov This encapsulation within the OAE nanoparticle matrix results in a sustained release pattern, characterized by an initial burst release followed by a slower, prolonged release over an extended period, such as a week. nih.gov This biphasic release is beneficial for maintaining therapeutic concentrations over time.
The physical structure of the delivery system plays a crucial role in the release mechanism. In oleogels prepared with gelling agents, a rigid, three-dimensional crystalline network is formed that acts as a physical barrier, trapping volatile compounds or drugs within the internal oil phase. mdpi.com The release from such systems is often governed by diffusion through this network. mdpi.comnih.gov The release kinetics can be modeled to understand the underlying mechanism, which may involve a combination of diffusion, swelling of the polymer matrix, and erosion of the particle layers over time. nih.gov
Furthermore, chemical modification of polymers with oleic acid can influence drug release. Grafting oleic acid onto a polymer like chitosan (B1678972) has been shown to inhibit the crystallization of the drug within the delivery system and modulate the polymeric structure of the film. nih.gov This modification can lead to improved drug permeability and a more controlled release profile. nih.gov In essence, the lipid component within these systems can create a reservoir that prolongs the release of the active agent, a key feature for developing long-acting therapeutic formulations. crodapharma.com
Bio-Based Lubricants and Functional Fluids Leveraging this compound
Development of Sustainable Lubricant Formulations
This compound, a wax ester, is a promising candidate for the development of sustainable, bio-based lubricants. ekb.eg It is synthesized through the esterification of oleic acid and oleyl alcohol, both of which can be derived from renewable vegetable oil sources. ekb.egresearchgate.net This positions this compound as a biodegradable and less toxic alternative to traditional mineral oil-based lubricants, addressing growing environmental concerns and regulations. jree.irmdpi.comlube-media.com
The development of these lubricant formulations focuses on leveraging the inherent properties of long-chain esters. The molecular structure of this compound, containing both an ester functional group and long hydrocarbon chains, imparts desirable lubricating properties. ekb.eg The polar ester group allows for strong adsorption to metal surfaces, forming a protective film that reduces friction and wear, while the non-polar hydrocarbon chains ensure good viscosity characteristics. lube-media.comresearchgate.net
Research into sustainable formulations involves optimizing the synthesis of this compound, often using enzymatic catalysts like lipases, which is considered a greener alternative to chemical synthesis. researchgate.net Enzymatic processes can achieve high yields (over 95%) under mild conditions. researchgate.net The resulting bio-lubricant possesses physicochemical properties that make it a viable base oil for various applications. ekb.eg These properties are comparable or, in some cases, superior to those of conventional lubricants, including a high viscosity index, excellent lubricity, and a high flash point. ekb.eglube-media.com The goal is to create formulations that match or exceed the performance of petroleum-based products while being environmentally benign. mdpi.com
Performance Evaluation in Industrial Applications
The performance of this compound as an industrial lubricant has been evaluated through various physicochemical and tribological tests. These evaluations confirm its suitability as a general-purpose industrial biolubricant. ekb.eg Key performance indicators include its viscosity, thermal stability, and behavior under friction and load.
A critical aspect of an industrial lubricant is its performance across a range of temperatures. This compound exhibits favorable characteristics in this regard. ekb.eg It has a low pour point, which indicates its ability to remain fluid at low temperatures, and a high flash point, signifying good thermal stability at high operating temperatures. ekb.eg Furthermore, its high viscosity index suggests that its viscosity changes less dramatically with temperature fluctuations compared to some conventional oils. ekb.eg
Tribological analysis, which studies friction, wear, and lubrication, is essential for performance evaluation. Studies have shown that this compound provides effective wear protection due to the strong film-forming capability of its ester structure. ekb.eg Rheological analysis indicates that it behaves as a Newtonian fluid, meaning its viscosity is constant regardless of the shear rate applied, which is a desirable characteristic for predictable lubricant performance. ekb.eg The combination of these properties makes this compound a viable component in formulations for industrial machinery. ekb.eggoogle.com
The table below summarizes key performance data for this compound as a biolubricant, based on experimental findings. ekb.eg
Table 1: Physicochemical and Tribological Properties of this compound
| Property | Value | Unit |
|---|---|---|
| Pour Point | -31 ± 1 | °C |
| Flash Point | 320 ± 2 | °C |
| Viscosity Index | 197.51 ± 1.4 | - |
| Oxidative Stability | 186.9 ± 1.8 | °C |
| Friction Coefficient (at 100°C) | 0.53 ± 0.08 | - |
Data sourced from Al-Arafi, N., et al. (2022). ekb.eg
Tribological Research on Oleyl Oleate
Friction and Wear Reduction Mechanisms of Oleyl Oleate-Based Lubricants
Oleyl oleate (B1233923) exhibits properties that contribute to friction and wear reduction in lubrication applications. The presence of polar ester functional groups within its molecular structure allows for affinity towards metal surfaces. researchgate.netekb.egekb.eg This affinity facilitates the formation of a protective layer on the contact surfaces, which is crucial for boundary lubrication conditions where direct metal-to-metal contact can occur. researchgate.netekb.egekb.egnasa.gov This adsorbed layer, often referred to as a tribofilm, can shear more easily than the contacting metal surfaces, thereby reducing friction and preventing excessive wear. nasa.govmdpi.comscispace.com The long hydrocarbon chains also play a role by providing a physical barrier and contributing to the lubricant film strength. researchgate.netekb.egekb.egmdpi.com
Research indicates that the effectiveness of friction modifiers, including fatty acids and their derivatives like this compound's constituent oleic acid, is linked to their ability to form adsorbed films on metal surfaces. nasa.govscispace.com These films, potentially self-assembled monolayers, can create low-friction interfaces. scispace.com Studies comparing different organic friction modifiers suggest that the functional group plays a significant role in friction reduction. whiterose.ac.uk While oleic acid and glycerol (B35011) monooleate (GMO) have shown significant friction reduction, oleyl alcohol has demonstrated a less pronounced effect. whiterose.ac.uk The carboxylic acid group in oleic acid and the ester group in GMO appear to be more effective in reducing steel friction compared to the hydroxyl group in oleyl alcohol. whiterose.ac.uk
Rheological Behavior Studies of this compound as a Functional Fluid
Rheological studies are essential to understand how a fluid flows and deforms under stress, which is critical for lubricant performance. This compound has been classified as a Newtonian fluid under certain operating conditions. researchgate.netekb.egekb.eg This means that its viscosity remains constant regardless of the shear rate applied. ekb.eg This behavior is often observed in base oils and can be advantageous for predictable flow and film formation in lubrication systems.
Studies investigating the rheological properties of this compound have included analyzing the relationship between shear stress and shear rate. ekb.eg A linear relationship between shear stress and shear rate is indicative of Newtonian behavior. ekb.eg
Data Table: Rheological Property of this compound
| Property | Value | Conditions | Source |
| Friction Coefficient | 0.53 ± 0.08 | 100 °C operation | researchgate.netekb.egekb.eg |
| Classification | Newtonian fluid | (Under certain conditions) | researchgate.netekb.egekb.eg |
Influence of Molecular Structure and Unsaturation on Tribological Performance
The molecular structure of this compound, particularly the presence of long hydrocarbon chains and the degree of unsaturation (carbon-carbon double bonds), significantly influences its tribological performance. The long hydrocarbon chains contribute to the film strength and load-carrying capacity of the lubricant. researchgate.netekb.egekb.egmdpi.com
The unsaturation in the oleyl and oleate chains, derived from oleic acid and oleyl alcohol, plays a complex role. While unsaturation can affect low-temperature properties like pour point, a high degree of unsaturation in vegetable oils has been associated with lower improvement in friction and wear compared to more saturated counterparts. researchgate.netmdpi.com The effect of increased unsaturation on tribological properties can be more significant at higher temperatures. mdpi.com
Data Table: Physicochemical Properties of this compound
| Property | Value | Uncertainty | Source |
| Pour Point | -31 °C | ± 1 °C | researchgate.netekb.egekb.eg |
| Flash Point | 320 °C | ± 2 °C | researchgate.netekb.egekb.eg |
| Viscosity Index | 197.51 | ± 1.4 | researchgate.netekb.egekb.eg |
| Oxidative Stability | 186.9 °C | ± 1.8 °C | researchgate.netekb.egekb.eg |
Formulation Science and Interfacial Phenomena of Oleyl Oleate
Phase Behavior and Emulsion Formation with Oleyl Oleate (B1233923)
The phase behavior of oleyl oleate in the presence of water and surfactants is crucial for its application in emulsion-based formulations. Studies utilizing pseudo-ternary phase diagrams have been conducted to understand the complex interactions and the resulting phases formed by this compound, surfactants, and water. nih.govresearchgate.netresearchgate.net These diagrams map the regions of different phases, such as isotropic liquid regions (L1), liquid crystalline regions (Lc), and multiphase regions (M), which are influenced by the proportions of each component and environmental conditions like temperature and pH. researchgate.netscielo.brrjpbcs.com The formation of stable emulsions, particularly nanoemulsions, involving this compound as the oil phase is often dependent on achieving a suitable composition within these phase diagrams. nih.govresearchgate.net
Influence of Surfactant Systems on Phase Diagrams and Microstructures
The choice and concentration of surfactant systems significantly impact the phase behavior and the resulting microstructures in formulations containing this compound. Nonionic surfactants like Span 20 and Tween 80 are commonly used. researchgate.netupm.edu.my Research has shown that the ratio of mixed surfactants can influence the size and characteristics of the resulting phases. For instance, in this compound/surfactant/water systems, different surfactant ratios can lead to the formation of various microstructures, including micelles and lamellar systems, depending on the lipid concentration. upm.edu.my Molecular dynamics simulations have been employed to study the structural mechanisms of self-assembled systems involving this compound and surfactants, revealing the formation of different shapes of nanoemulsions as the oil composition changes. upm.edu.my The composition of the surfactant mixture can also affect the size and nature of the isotropic and liquid crystalline regions in the phase diagram. researchgate.net
| System Composition (Conceptual) | Surfactant Ratio (e.g., Tween 60:Span 20) | Observed Phase/Structure (Conceptual) | Reference |
|---|---|---|---|
| This compound/Surfactant/Water | High Tween 60 | Enlarged Isotropic Region | researchgate.net |
| This compound/Surfactant/Water | High Span 20 | Larger Liquid Crystalline Region | researchgate.net |
| This compound/Span 20/Tween 80/Water | 20-30% Lipid Concentration | Micelle Formation | upm.edu.my |
| This compound/Span 20/Tween 80/Water | Higher Lipid Concentration | Lamellar System Formation | upm.edu.my |
Self-Assembly Characteristics in Aqueous Media
This compound, in conjunction with surfactants, can exhibit self-assembly characteristics in aqueous media, leading to the formation of various structures such as micelles and vesicles. upm.edu.mysemanticscholar.org Molecular dynamics simulations have provided insights into the self-assembly process of this compound with nonionic surfactants like Span 20 and Tween 80 in aqueous solutions. upm.edu.mysemanticscholar.org These simulations have shown the aggregation and disaggregation of oil and surfactant molecules, influencing the shape and properties of the formed aggregates. upm.edu.my While oleic acid and oleates are known to form self-assembled structures like vesicles in water, the specific self-assembly behavior of this compound itself in aqueous media, often facilitated by surfactants, is a key aspect in designing stable formulations like nanoemulsions. nih.govresearchgate.netrsc.orgdntb.gov.ua
Stability and Degradation Mechanisms in Complex Systems
The stability of this compound in complex formulations is influenced by several degradation mechanisms, primarily oxidation and hydrolysis. Understanding these mechanisms is essential for ensuring the shelf life and performance of products containing this compound. Chemical modifications, such as the introduction of sulfide (B99878) or sulfonyl pendant groups, have been explored to improve the thermal and oxidative stability of this compound. researchgate.net
Oxidative Stability and Autoxidation Kinetics
This compound, containing unsaturated double bonds, is susceptible to oxidation, particularly autoxidation, which is a free-radical chain reaction occurring in the presence of oxygen. tdx.cat The process involves initiation, propagation, and termination steps, leading to the formation of hydroperoxides and other degradation products that can affect the quality and performance of the formulation. tdx.cataip.orgdss.go.th The rate of autoxidation is influenced by factors such as temperature, light, and the presence of metal ions. tdx.cat Studies on the oxidative stability of this compound and similar unsaturated esters highlight the importance of the allylic carbons adjacent to the double bonds as primary sites for oxidation. tdx.cat The decomposition of hydroperoxides formed during oxidation can lead to the generation of volatile compounds. dss.go.th While oleate hydroperoxides have shown relatively high stability with temperature compared to other fatty acid hydroperoxides, the presence of double bonds makes this compound inherently susceptible to oxidative degradation. aip.org
Hydrolytic Stability Considerations
This compound is an ester, and esters can undergo hydrolysis, a reaction with water that breaks the ester bond, yielding the parent oleic acid and oleyl alcohol. ikm.org.my The hydrolytic stability of this compound in formulations, particularly those containing water, is a crucial consideration. While oleyl alcohol is not expected to undergo hydrolysis readily in the environment due to the lack of easily hydrolyzable functional groups, the ester linkage in this compound is susceptible to this reaction, which can be catalyzed by acids or bases. ikm.org.mynih.govatamanchemicals.com The presence of water in emulsion systems necessitates careful formulation to minimize hydrolysis and maintain the integrity of the this compound. specialchem.com The synthesis of this compound through esterification is essentially the reverse of hydrolysis, highlighting the potential for the back reaction in the presence of water. ikm.org.my
Environmental and Sustainability Research of Oleyl Oleate
Regulatory and Market Drivers for Sustainable Chemical Alternatives
Regulatory pressures and evolving market dynamics are significant forces driving the shift towards sustainable chemical alternatives, including oleochemical derivatives like oleyl oleate (B1233923). Regulations aimed at reducing the environmental impact of chemical substances are encouraging industries to adopt more readily biodegradable and less persistent materials. Simultaneously, increasing consumer awareness and demand for environmentally friendly products are influencing market trends. This growing preference for sustainable options is prompting manufacturers to favor ingredients derived from renewable resources with favorable environmental profiles. The convergence of regulatory requirements and market demand creates a strong incentive for the development and utilization of oleochemicals and other bio-based alternatives.
Oleochemical Feedstocks and Green Chemistry Principles in Oleyl Oleate Production
The production of this compound aligns with green chemistry principles through the utilization of oleochemical feedstocks. Oleochemicals are derived from natural oils and fats, serving as renewable resources for chemical synthesis. This contrasts with traditional chemical production that relies heavily on fossil fuels. The use of renewable feedstocks is a fundamental aspect of green chemistry, aiming to reduce dependence on finite resources and minimize the environmental footprint of chemical manufacturing., By employing oleochemicals, the production of this compound contributes to a more sustainable chemical industry model., This approach supports the development of environmentally benign products and processes, in line with the broader goals of sustainable chemistry.
Advanced Analytical Techniques in Oleyl Oleate Research
Spectroscopic Characterization Methods (e.g., FTIR, NMR, ESI-MS) for Structural Elucidation and Purity
Spectroscopic methods play a vital role in elucidating the molecular structure of oleyl oleate (B1233923) and confirming its identity.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in oleyl oleate. The presence of the characteristic ester carbonyl absorption peak is a key indicator of successful synthesis. For example, an absorption peak around 1712.18 cm⁻¹ in the FT-IR spectrum has been reported as demonstrating the characteristic ester carbonyl absorption in this compound. ikm.org.myresearchgate.net Attenuated Total Reflectance (ATR) Infrared spectroscopy is often employed for analyzing liquid wax ester samples. ikm.org.myuitm.edu.my
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the hydrogen and carbon atoms within the this compound molecule, allowing for comprehensive structural confirmation. Analysis of chemical shifts in the NMR spectra helps to elucidate the structure of the resulting product. ikm.org.my The presence of a peak at 173.2 ppm in the ¹³C-NMR spectrum, for instance, confirms the presence of an ester group, further verifying the identity of the product. ikm.org.my
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful technique for determining the molecular weight of this compound and obtaining information about its fragmentation pattern. This technique confirms the molecular structure. ekb.egekb.egresearchgate.netscite.aisemanticscholar.org ESI-MS analysis of this compound can show a peak corresponding to the sodium adduct ([M+Na]⁺) of this compound. ekb.eg Ammonium ions are also commonly used as cationization reagents for the structural elucidation of wax esters using ESI-MS/MS. researchgate.net
Chromatographic and Mass Spectrometric Analysis for Compositional Analysis and Product Identification
Chromatographic techniques, often coupled with mass spectrometry, are crucial for analyzing the composition of this compound samples, identifying different components, and assessing purity.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate volatile components in a sample, while GC-MS provides both separation and mass spectral data for identification. GC-MS is a valuable tool for the separation and identification of reactants and products in this compound synthesis. ijcce.ac.ir It can be used to identify minor components, including impurities and degradation products. ajptr.com The NIST Chemistry WebBook provides gas chromatography retention data for this compound on a non-polar column (DB-1MS). nist.gov
High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is widely used for the separation of non-volatile or less volatile compounds. HPLC coupled with mass spectrometry (HPLC-MS) is a powerful hyphenated technique for compositional analysis and product identification. mdpi.com HPLC-MS can be used to characterize the structure of compounds. mdpi.com HPLC analysis is also used to determine the purity of samples and quantify components. mdpi.compharmaexcipients.com For example, HPLC analysis has been used to determine the recovered percentage of a drug active in this compound formulations, demonstrating the impact of this compound purity on drug stability. pharmaexcipients.com HPLC-ELSD (Evaporative Light Scattering Detector) is another variation used for analyzing lipids, including wax esters like this compound. researchgate.net
Thin Layer Chromatography (TLC) is also employed as an initial step for sample purification and to confirm the completion of reactions during the synthesis of this compound. ikm.org.myuitm.edu.my The purity of this compound can be assessed by comparing the wax ester with an authentic standard using TLC. ikm.org.myuitm.edu.my
Purity Assessment and Impurity Profiling Methodologies
Assessing the purity of this compound and profiling its impurities are critical steps to ensure its quality and suitability for various applications.
Purity assessment methodologies for this compound include a combination of spectroscopic and chromatographic techniques, as well as classical analytical methods. The identification of this compound can be accomplished by comparing the sample with an authentic standard. ikm.org.myuitm.edu.my
Classical methods such as acid value, hydroxyl value, iodine value, and saponification value tests are traditionally used to define the composition of pharmaceutical grade this compound. ipecindia.orguspbpep.com These tests provide information about the free fatty acid content (acid value), free alcohol content (hydroxyl value), degree of unsaturation (iodine value), and the total ester content (saponification value). ipecindia.orguspbpep.com Specific gravity and refractive index are also parameters used in the assessment of this compound. ipecindia.orguspbpep.com
Impurity profiling involves the detection, identification, structural elucidation, and quantitative determination of organic and inorganic impurities, as well as residual solvents, in a substance. ajptr.comhumanjournals.comresearchgate.net According to ICH guidelines, impurities present above a certain threshold (commonly 0.1%) should be identified and characterized. ajptr.comkymos.com
Chromatographic techniques, particularly GC-MS and HPLC-MS, are essential for impurity profiling as they can separate and identify individual impurities. ajptr.comhumanjournals.comkymos.com Hyphenated techniques are preferred for characterizing multiple impurities in a single sample. kymos.com Spectroscopic methods are used for the structural elucidation of identified impurities. ajptr.comhumanjournals.com
The composition of this compound can vary depending on the purity of the raw materials (oleic acid and oleyl alcohol) and the manufacturing process. ipecindia.org Knowledge of the compositional profile is important, although controlling all components via compendial limits may not always be necessary if no specific safety concerns exist. ipecindia.org Super refining processes can be used to remove impurities and yield a product with a significantly reduced impurity profile, which can enhance the stability of active pharmaceutical ingredients formulated with it. pharmaexcipients.com Peroxide value is a measure used to identify the onset of oxidative change and assess the oxidative stability of this compound. pharmaexcipients.com
Theoretical and Computational Studies of Oleyl Oleate
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are powerful tools for investigating the structural dynamics, interactions, and phase behavior of oleyl oleate (B1233923), particularly in complex systems.
Molecular Dynamics Simulations of Interfacial Systems and Nano-emulsions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For oleyl oleate, MD simulations can provide valuable information about its behavior at interfaces, such as oil-water interfaces, and within nano-emulsions. These simulations can help elucidate how this compound molecules arrange themselves at these interfaces, their effect on interfacial tension, and their role in stabilizing nano-emulsion structures. While specific detailed findings on this compound MD simulations of interfacial systems and nano-emulsions were not extensively detailed in the provided search results, the application of MD simulations to similar lipid and ester systems, such as palm kernel oil and studies of molecules entering cell membranes, highlights the relevance and applicability of this technique to understanding the behavior of this compound in complex environments upm.edu.my. Computational chemistry, in general, provides fundamental knowledge regarding various aspects of materials science.gov.
Predictive Modeling of Chemical Behavior and Interactions (e.g., Autoxidation)
Predictive modeling, often employing computational chemistry methods, can be used to forecast the chemical behavior of this compound, including its susceptibility to reactions like autoxidation. Autoxidation, the process of a substance reacting with oxygen, is particularly relevant for unsaturated fatty esters like this compound due to the presence of double bonds. Computational models can help identify vulnerable sites within the molecule and predict the likely reaction pathways and products of oxidation. While direct studies on the predictive modeling of this compound autoxidation were not prominently featured in the search results, related research on the oxidative stability of modified vegetable oils, including this compound with added functional groups, demonstrates the use of techniques to assess and improve oxidation resistance researchgate.net. The presence of sulfide (B99878) and sulfonyl pendant groups, for instance, was shown to increase the oxidation onset temperature of this compound, suggesting that computational approaches could be used to model the impact of such structural modifications on oxidative stability researchgate.net. Computational chemistry can provide fundamental knowledge regarding various aspects of materials science.gov.
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure of molecules and the energy changes involved in chemical reactions. These calculations are essential for understanding reaction mechanisms at an atomic level.
For this compound, quantum chemical calculations can be applied to study the mechanisms of various reactions it undergoes, such as esterification, hydrolysis, or reactions involving its double bonds. These calculations can determine transition states, activation energies, and reaction pathways, providing a deeper understanding of how these reactions occur. Although specific quantum chemical studies focused solely on the reaction mechanisms of this compound were not extensively detailed in the search results, the application of quantum chemical calculations to study reaction mechanisms in related areas, such as the hydrolysis of phosphate (B84403) esters or the interaction of molecules with surfaces, indicates the potential for this method to elucidate the reaction mechanisms of this compound researchgate.netscience.gov. Computational chemistry can provide fundamental knowledge regarding various aspects of materials science.gov. Quantum chemical calculations based on density functional theory (DFT) have been used to study interactions relevant to tribological properties of modified vegetable oils, which could be extended to understand the behavior and reactions of this compound researchgate.net.
Future Research Directions and Emerging Applications of Oleyl Oleate
Exploration of Novel Synthetic Pathways and Biocatalytic Systems
Research continues to focus on developing high-performance methods for synthesizing oleyl oleate (B1233923), particularly through enzymatic catalysis. Lipase-catalyzed esterification of oleic acid and oleyl alcohol is a promising route, offering advantages such as milder reaction conditions and reduced by-product formation compared to traditional chemical synthesis using homogeneous acid catalysts like sulfuric acid researchgate.netrasayanjournal.co.inikm.org.mymdpi.com.
Studies have optimized parameters for enzymatic synthesis using immobilized lipases, such as that from Candida antarctica (Novozym 435) researchgate.netejbiotechnology.info. Optimal conditions for achieving high yields (over 95%) have been identified, including reaction time, temperature (40-50°C), enzyme amount, and the molar ratio of oleyl alcohol to oleic acid (typically 2:1) researchgate.netejbiotechnology.info. The use of organic solvents with a log P ≥ 3.5 has also been found to be effective researchgate.netejbiotechnology.info. The operational stability of immobilized enzymes is a key area of investigation, with some studies demonstrating over 90% yield retention for multiple cycles researchgate.netejbiotechnology.info.
Heterogeneous acidic catalysts like NaHSO4 have also shown high activity in oleyl oleate synthesis, achieving yields of 96.8% under optimized conditions, including a reaction time of 8 hours and a reaction temperature of 130 °C ekb.egrasayanjournal.co.in. The use of such catalysts offers advantages like easy separation from the product rasayanjournal.co.in.
Biocatalytic routes are gaining relevance due to their potential environmental benefits, aligning with "Green Chemistry" principles by using low temperatures and potentially avoiding solvents mdpi.commdpi.com. However, challenges remain, such as the cost of immobilized biocatalysts and potential inhibition in solvent-free systems, which necessitate further development of simple, efficient lipase (B570770) immobilization techniques mdpi.com. Research is also exploring the use of lipases from different sources, such as Rhizopus sp., and investigating solvent-free systems researchgate.net. Microreactor technology is being explored to improve production efficiency compared to traditional reactors researchgate.net.
Future research will likely delve deeper into understanding the complex mechanisms of enzymatic synthesis and optimizing enzyme activity and stability for large-scale production mdpi.comresearchgate.net.
| Synthesis Method | Catalyst | Optimum Temperature (°C) | Optimum Reaction Time (h) | Reported Yield (%) |
| Enzymatic Esterification researchgate.netejbiotechnology.info | Immobilized Candida antarctica lipase B | 40-50 | ~0.08 (5 minutes) | >95 |
| Chemical Esterification ekb.egrasayanjournal.co.in | NaHSO4 | 130 | 8 | 96.8 |
| Enzymatic Esterification researchgate.net | Immobilized Candida rugosa lipase | 40 | 12 | 92.6 |
Integration into Next-Generation Smart Materials and Responsive Systems
The integration of organic compounds, including fatty acid derivatives, into smart materials and responsive systems is an emerging field. While direct examples of this compound in such systems are not prominent in the provided results, the general principles of smart material design offer potential avenues for future research.
Smart materials are defined by their ability to change properties in response to external stimuli such as temperature, light, or chemical signals betterpros.comolikrom.commater-rep.commdpi.com. Research in this area includes the development of responsive hydrogels and materials with photochromic or shape-changing properties mater-rep.comoaepublish.com.
This compound's liquid nature and unique physical properties could potentially be leveraged in the design of novel smart materials. For instance, it could be incorporated into responsive polymers or gels to influence their thermal or mechanical behavior. Its phase transition characteristics could be utilized in temperature-responsive systems. Furthermore, functionalized this compound derivatives (as discussed in Section 10.2) could be designed to respond to specific stimuli, acting as components in sensors or actuators.
Future research could investigate using this compound as a component in self-healing materials, responsive coatings, or as a dynamic element in soft robotics or flexible electronics, drawing inspiration from the broader field of smart materials research betterpros.commater-rep.com.
Comprehensive Life Cycle Assessment and Environmental Impact Studies
With increasing global focus on sustainability, comprehensive life cycle assessment (LCA) and environmental impact studies of chemical compounds like this compound are becoming increasingly important europa.eulifecycleinitiative.orgmdpi.com. LCA is a standardized methodology used to evaluate the environmental impacts of a product or service across its entire life cycle, from raw material extraction to end-of-life disposal europa.eulifecycleinitiative.org.
While the provided search results mention LCA in the context of olive processing and cosmetic creams, a specific, detailed LCA focused solely on this compound is not presented mdpi.comresearchgate.net. However, the framework for conducting such studies is well-established, involving the assessment of various environmental impact categories such as climate change, water consumption, land use, and resource depletion europa.eulifecycleinitiative.org.
Future research should involve detailed cradle-to-grave LCA studies for this compound produced via different synthetic routes (chemical vs. enzymatic) to compare their environmental footprints. This would involve quantifying energy consumption, raw material usage, emissions to air, water, and soil, and waste generation at each stage of the life cycle. Such studies are crucial for identifying environmental "hot spots" in the production and use of this compound and for guiding the development of more sustainable synthesis methods and applications mdpi.comresearchgate.net.
Furthermore, research into the biodegradability and ecotoxicity of this compound and its potential functionalized derivatives is essential for a complete understanding of its environmental impact. This information will be vital for ensuring the sustainable development and deployment of this compound in future applications.
Q & A
Q. What experimental protocols are recommended for synthesizing high-purity oleyl oleate, and how can its purity be validated?
Methodological Answer: this compound synthesis typically involves esterification of oleyl alcohol with oleic acid using acid catalysts (e.g., sulfuric acid) or enzymatic methods. For reproducible results:
- Catalytic Conditions : Optimize molar ratios (e.g., 1:1.2 alcohol:acid) and reaction temperature (60–80°C) to minimize side reactions like hydrolysis .
- Purification : Post-synthesis, use vacuum distillation or column chromatography to isolate this compound. Validate purity via:
- Certificate of Analysis (COA) : Cross-reference batch-specific data (e.g., specific gravity: 0.860–0.884 at 20°C) with USP standards .
Q. How should researchers design experiments to characterize this compound’s physicochemical properties for reproducibility?
Methodological Answer: Adopt standardized protocols aligned with journals like the Journal of Oleo Science:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under inert gas to determine decomposition temperatures.
- Solubility Profiling : Test solubility in polar (e.g., ethanol) and nonpolar solvents (e.g., hexane) using turbidity measurements .
- Spectroscopic Validation : Use H NMR to confirm double bond positions (δ 5.3–5.4 ppm for olefinic protons) and ester linkage integrity .
- Documentation : Report all conditions (e.g., humidity, instrument calibration) to enable replication .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy as a reaction solvent in nanoparticle synthesis be resolved?
Methodological Answer: Discrepancies often arise from variations in solvent purity or catalytic interactions. To address this:
- Controlled Variables : Standardize this compound batches (e.g., COA-validated purity) and compare with alternative solvents (e.g., octadecene) under identical reaction conditions .
- Mechanistic Studies : Use density functional theory (DFT) to model this compound’s coordination with metal precursors (e.g., In³⁺, Zn²⁺) and its role in nanocrystal growth kinetics .
- Meta-Analysis : Systematically review literature (e.g., Gibson et al. 2021 vs. Yu et al. 2018) to identify trends in solvent performance relative to nanoparticle morphology .
Q. What metabolic engineering strategies can enhance this compound accumulation in plant seed oils, and how are these approaches validated?
Methodological Answer:
Q. How can researchers address conflicting spectroscopic data when identifying this compound in complex mixtures?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine IR, NMR, and GC-MS to distinguish this compound from structurally similar esters (e.g., stearyl oleate) .
- Chemometric Analysis : Apply principal component analysis (PCA) to spectral datasets to isolate this compound-specific signals .
- Reference Standards : Use USP-certified this compound for calibration and spike recovery experiments .
Methodological Best Practices
- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental procedures, including instrument models and software versions .
- Data Interpretation : Use tools like OJOSE (Online Journal Search Engine) to locate high-impact studies for comparative analysis .
- Conflict Resolution : Document all raw data and negative results in supplementary materials to support transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
